molecular formula C22H21N7 B2553630 N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine CAS No. 946218-72-0

N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2553630
CAS No.: 946218-72-0
M. Wt: 383.459
InChI Key: MVJGECOYRCIUEU-UHFFFAOYSA-N
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Description

N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pteridine core, a phenyl group, and a phenylpiperazine moiety. Its structural complexity and potential biological activities make it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated pteridine rings.

Scientific Research Applications

N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine has several scientific research applications:

Comparison with Similar Compounds

N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7/c1-3-7-17(8-4-1)25-21-19-20(24-12-11-23-19)26-22(27-21)29-15-13-28(14-16-29)18-9-5-2-6-10-18/h1-12H,13-16H2,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJGECOYRCIUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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